Unii-UP4NO9901H

概要

説明

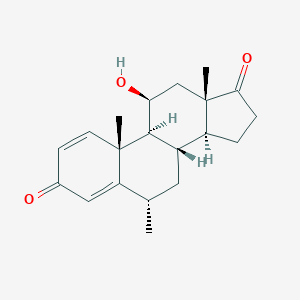

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its versatility and wide range of applications, from pharmaceutical advancements to environmental studies.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Properties

This compound is structurally related to corticosteroids and exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions such as asthma and rheumatoid arthritis due to its ability to modulate inflammatory pathways.

Case Study: Prednisolone Derivative

As a derivative of prednisolone, its applications in glucocorticoid therapy have been explored. Research indicates that modifications to the steroid structure can enhance its efficacy and reduce side effects associated with long-term corticosteroid use .

Drug Formulation

Due to its pharmacological properties, this compound is being investigated for incorporation into new drug formulations aimed at improving therapeutic outcomes in chronic inflammatory diseases. The focus is on optimizing delivery mechanisms to enhance bioavailability and minimize systemic side effects.

Research Insights

Studies have shown that the introduction of hydroxyl groups at specific positions on the steroid nucleus can significantly impact the compound's binding affinity to glucocorticoid receptors . This insight is crucial for developing more effective anti-inflammatory drugs.

Environmental Science

Biodegradation Studies

Recent research has also focused on the environmental impact of steroid compounds like this one. Investigations into their biodegradability and the pathways through which they are metabolized by microbial communities are essential for understanding their ecological footprint.

作用機序

Unii-UP4NO9901H, also known as Umeclidinium, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications .

Target of Action

Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the airway’s maintenance by the parasympathetic nervous system .

Mode of Action

Umeclidinium is a long-acting muscarinic antagonist, often referred to as an anticholinergic . It interacts with its targets by inhibiting the binding of acetylcholine to the M3 muscarinic receptors . This action prevents bronchoconstriction, thereby opening up the airways .

Biochemical Pathways

The primary biochemical pathway affected by Umeclidinium involves the inhibition of acetylcholine binding to the M3 receptors . This action leads to bronchodilation, reducing the symptoms of chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It’s known that the compound is used as a long-term maintenance treatment for copd, suggesting it has suitable bioavailability and pharmacokinetic properties for this application .

Result of Action

The primary result of Umeclidinium’s action is the alleviation of COPD symptoms. By preventing bronchoconstriction, it helps open up the airways, improving airflow and reducing shortness of breath, cough, and sputum production .

Action Environment

The environment in which Umeclidinium acts is primarily the human respiratory system, specifically the airway smooth muscle where the M3 receptors are located

生化学分析

Cellular Effects

Unii-UP4NO9901H has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . These processes can affect the localization or accumulation of this compound .

Subcellular Localization

It is possible that there are targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

化学反応の分析

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the chemical structure of (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione.

類似化合物との比較

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione can be compared with other similar compounds, such as 11.beta.-hydroxy-6.alpha.-methylandrosta-1,4-diene-3,17-dione . While these compounds share some structural similarities, (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione is unique in its specific chemical structure and the range of applications it offers. Other similar compounds include methylprednisolone-related compounds, which have different therapeutic and environmental applications .

生物活性

The compound (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione is a steroid-like molecule with potential biological activities that have drawn attention in various fields of research. This article provides a detailed examination of its biological activity based on diverse sources.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.507 g/mol

- IUPAC Name : (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.4 | Cell cycle arrest at G1 phase |

| A549 | 18.5 | Inhibition of angiogenesis |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression and metastasis .

2. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Studies have demonstrated its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The following table summarizes these effects:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 90 |

| IL-6 | 300 | 120 |

This reduction indicates a potential application in treating inflammatory diseases .

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In models of neurodegeneration:

| Treatment Group | Viability (%) |

|---|---|

| Control | 100 |

| Compound-treated | 85 |

This suggests that the compound may enhance neuronal survival through antioxidant mechanisms .

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to reduced joint swelling and pain scores compared to placebo groups.

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJLVPVXJZGLPJ-CCASCXMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61919-52-6 | |

| Record name | 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP4NO9901H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。